molecular formula C12H15ClN2O3 B6611053 methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride CAS No. 2866355-91-9

methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride

Cat. No.: B6611053
CAS No.: 2866355-91-9
M. Wt: 270.71 g/mol
InChI Key: KKNATCOBGJLGIB-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride is a chemical compound belonging to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the isoindole core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural similarity to other bioactive molecules allows it to be used in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoindole derivatives: Other isoindole derivatives share structural similarities with methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride and may have similar biological activities.

  • Indole derivatives: Indole derivatives, such as tryptophan and serotonin, are structurally related and have various biological functions.

Uniqueness: this compound stands out due to its specific chemical structure and reactivity. Its unique properties make it suitable for applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

methyl 2-(2-aminoethyl)-3-oxo-1H-isoindole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)8-2-3-9-7-14(5-4-13)11(15)10(9)6-8;/h2-3,6H,4-5,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNATCOBGJLGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CN(C2=O)CCN)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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